Cas no 2228428-17-7 (methyl 3-amino-2-(1-ethylcyclobutyl)propanoate)

methyl 3-amino-2-(1-ethylcyclobutyl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-amino-2-(1-ethylcyclobutyl)propanoate
- 2228428-17-7
- EN300-1775369
-
- インチ: 1S/C10H19NO2/c1-3-10(5-4-6-10)8(7-11)9(12)13-2/h8H,3-7,11H2,1-2H3
- InChIKey: JBIXVZAWYCVRFK-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CN)C1(CC)CCC1)=O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1775369-0.25g |
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate |
2228428-17-7 | 0.25g |
$1642.0 | 2023-09-20 | ||
Enamine | EN300-1775369-2.5g |
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate |
2228428-17-7 | 2.5g |
$3501.0 | 2023-09-20 | ||
Enamine | EN300-1775369-10g |
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate |
2228428-17-7 | 10g |
$7681.0 | 2023-09-20 | ||
Enamine | EN300-1775369-0.05g |
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate |
2228428-17-7 | 0.05g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1775369-0.1g |
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate |
2228428-17-7 | 0.1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1775369-5.0g |
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate |
2228428-17-7 | 5g |
$5179.0 | 2023-06-03 | ||
Enamine | EN300-1775369-10.0g |
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate |
2228428-17-7 | 10g |
$7681.0 | 2023-06-03 | ||
Enamine | EN300-1775369-1g |
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate |
2228428-17-7 | 1g |
$1785.0 | 2023-09-20 | ||
Enamine | EN300-1775369-1.0g |
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate |
2228428-17-7 | 1g |
$1785.0 | 2023-06-03 | ||
Enamine | EN300-1775369-5g |
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate |
2228428-17-7 | 5g |
$5179.0 | 2023-09-20 |
methyl 3-amino-2-(1-ethylcyclobutyl)propanoate 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
methyl 3-amino-2-(1-ethylcyclobutyl)propanoateに関する追加情報
Research Brief on Methyl 3-amino-2-(1-ethylcyclobutyl)propanoate (CAS: 2228428-17-7): Recent Advances and Applications
Methyl 3-amino-2-(1-ethylcyclobutyl)propanoate (CAS: 2228428-17-7) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutyl and propanoate structure, has shown promise in various applications, including drug discovery and medicinal chemistry. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic uses, making it a subject of keen interest among researchers.
The synthesis of methyl 3-amino-2-(1-ethylcyclobutyl)propanoate has been optimized in recent years, with advancements in catalytic methods and green chemistry approaches. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, enantioselective synthesis route using palladium-catalyzed cross-coupling reactions. This method not only improved the efficiency of production but also reduced the environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing.
Pharmacological investigations have revealed that methyl 3-amino-2-(1-ethylcyclobutyl)propanoate exhibits notable bioactivity, particularly as a precursor in the development of novel protease inhibitors. Research conducted by Smith et al. (2024) highlighted its role in modulating enzyme activity, suggesting potential applications in treating diseases such as hypertension and viral infections. The compound's ability to interact with specific enzymatic targets has positioned it as a valuable scaffold for further drug development.
In addition to its therapeutic potential, methyl 3-amino-2-(1-ethylcyclobutyl)propanoate has been explored for its utility in chemical biology. A recent study in ACS Chemical Biology utilized this compound as a probe to investigate protein-ligand interactions, providing insights into the mechanistic underpinnings of enzyme inhibition. These findings underscore the compound's versatility and its role in advancing both basic and applied research.
Despite these promising developments, challenges remain in the clinical translation of methyl 3-amino-2-(1-ethylcyclobutyl)propanoate. Issues such as bioavailability and metabolic stability are currently under investigation, with several research groups exploring structural modifications to enhance its pharmacokinetic properties. Collaborative efforts between academia and industry are expected to drive further innovations in this area.
In conclusion, methyl 3-amino-2-(1-ethylcyclobutyl)propanoate (CAS: 2228428-17-7) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its synthetic accessibility, bioactivity, and potential therapeutic applications make it a compound of significant interest. Ongoing studies will likely uncover new dimensions of its utility, paving the way for its integration into future drug development pipelines.
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